molecular formula C20H16FN3O B5817844 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B5817844
M. Wt: 333.4 g/mol
InChI Key: WADZHMNENYTIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act on specific receptors in the body. This compound has been found to have a high affinity for certain receptors, which may play a role in its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a range of biochemical and physiological effects. This compound has been found to have anti-inflammatory and antioxidant properties, as well as potential neuroprotective effects. It has also been shown to have an effect on the immune system and may have potential as an immunomodulatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a lead compound for the development of new drugs. This compound has unique properties that make it a promising candidate for further investigation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine the full range of potential applications.

Future Directions

There are several future directions for research on 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine. One potential area of investigation is the development of new drugs based on this compound. Another direction is to further investigate the mechanism of action and potential therapeutic applications. Additionally, research could be done to explore the potential use of this compound as an immunomodulatory agent. Overall, there is a lot of potential for further research on 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine and its applications in scientific research.

Synthesis Methods

The synthesis method for 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves several steps, including the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate product. This intermediate is then reacted with 2-methylpyrazole-5-carboxylic acid to form the final product.

Scientific Research Applications

3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have potential as a lead compound for the development of new drugs for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-13-19(14-7-9-15(21)10-8-14)20-22-12-11-17(24(20)23-13)16-5-3-4-6-18(16)25-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADZHMNENYTIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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